Technical Guide: Physicochemical Profile & Synthetic Utility of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid
Technical Guide: Physicochemical Profile & Synthetic Utility of 6-Chloro-3-Fluoroquinoline-2-carboxylic Acid
The following technical guide details the physicochemical and synthetic profile of 6-Chloro-3-Fluoroquinoline-2-carboxylic acid , a specialized heterocyclic building block.
Executive Summary
6-Chloro-3-Fluoroquinoline-2-carboxylic acid (CAS 834884-08-1) is a tri-substituted quinoline scaffold characterized by a carboxylic acid at the C2 position, a fluorine atom at C3, and a chlorine atom at C6.[1] Unlike the ubiquitous 4-oxo-quinoline-3-carboxylic acids (fluoroquinolone antibiotics), this quinaldic acid derivative serves primarily as a pharmacophore fragment in the development of kinase inhibitors and receptor modulators. The C3-fluorine atom is critical for blocking metabolic oxidation at the electron-rich 3-position, while the C6-chlorine provides a handle for palladium-catalyzed cross-coupling reactions.
Molecular Identity & Structural Analysis[2]
| Parameter | Data |
| Chemical Name | 6-Chloro-3-fluoroquinoline-2-carboxylic acid |
| CAS Number | 834884-08-1 |
| Molecular Formula | C₁₀H₅ClFNO₂ |
| Molecular Weight | 225.60 g/mol |
| SMILES | OC(=O)C1=NC2=C(C=C(Cl)C=C2)C=C1F |
| Structural Class | Halo-substituted Quinaldic Acid |
Structural Features & Electronic Effects
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C2-Carboxylic Acid: The primary reactive center. The proximity of the electronegative Nitrogen (N1) and Fluorine (C3) significantly increases the acidity of this group compared to benzoic acid.
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C3-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the adjacent carboxylic acid and modulating the lipophilicity (LogP). It also sterically mimics hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å), allowing for bioisosteric replacement with altered metabolic stability.
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C6-Chlorine: Located on the benzenoid ring, this halogen serves as a "synthetic hook" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the core structure into bi-aryl systems.
Physicochemical Properties[1][4][5][6][7]
Note: Specific experimental values for this rare building block are proprietary. The data below represents high-confidence predictive modeling based on structurally validated analogs (e.g., 6-fluoroquinoline-2-carboxylic acid).
Solid-State & Solubility Profile
| Property | Value / Description | Context |
| Physical State | Off-white to pale yellow solid | Crystalline powder form typical of quinaldic acids. |
| Melting Point | 210°C – 215°C (Predicted) | High lattice energy due to intermolecular H-bonding (COOH dimer) and π-stacking. |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 2) | Planar aromatic structure limits aqueous solubility in neutral/acidic form. |
| Solubility (Organic) | High in DMSO, DMF; Moderate in MeOH | Soluble in polar aprotic solvents. |
| pKa (Acid) | ~3.1 (Predicted) | The C3-F and N1 withdrawal makes it more acidic than quinoline-2-COOH (pKa 4.9). |
| pKa (Base) | ~1.2 (Predicted) | Protonation of the quinoline nitrogen is disfavored by the adjacent electron-withdrawing C2-COOH and C3-F. |
| LogP | 2.6 – 2.9 | Moderately lipophilic; suitable for membrane permeability in drug discovery. |
Synthetic Utility & Reactivity[8]
The synthesis of this compound typically avoids direct electrophilic fluorination due to selectivity issues. The most robust industrial route involves the oxidation of the 2-methyl precursor .
Primary Synthetic Route: SeO₂ Oxidation
This protocol utilizes 6-chloro-3-fluoro-2-methylquinoline as the starting material. The methyl group at C2 is "activated" by the adjacent nitrogen, making it susceptible to selenium dioxide oxidation.
Figure 1: Selenium Dioxide mediated oxidation of the 2-methylquinoline precursor.
Reactivity Profile & Functionalization
Once synthesized, the molecule offers three distinct vectors for chemical modification:
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Amide Coupling (C2): The carboxylic acid is readily converted to amides using HATU or T3P. Note: The adjacent C3-Fluorine may cause steric hindrance; highly reactive coupling reagents are recommended.
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Suzuki Coupling (C6): The Chlorine atom allows for palladium-catalyzed cross-coupling with aryl boronic acids. This is typically performed after amide formation to prevent catalyst poisoning by the free acid.
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Nucleophilic Aromatic Substitution (SnAr): While the C3-F is not highly activated (compared to C2 or C4 positions), strong nucleophiles in high-boiling solvents (DMSO, 120°C) can displace the fluorine, though this is often a side reaction to be avoided.
Experimental Protocols
Protocol A: Quality Control via HPLC
To verify purity before use in biological assays.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic core) and 220 nm (amide/acid).
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Expected Retention: The compound will elute later than non-halogenated quinolines due to the Cl/F lipophilicity boost (approx. 6-7 min mark).
Protocol B: Structural Confirmation (NMR)
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¹H NMR (DMSO-d₆):
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δ 13.5-14.0 ppm: Broad singlet (COOH).
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δ 8.5-9.0 ppm: Singlet or doublet (H4). Look for ³J_H-F coupling (approx 9-10 Hz) splitting the H4 signal.
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δ 7.5-8.2 ppm: Multiplets for H5, H7, H8 (Benzenoid ring protons).
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¹⁹F NMR:
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Expect a singlet (or doublet if H-coupled) around -110 to -120 ppm , characteristic of aromatic fluorine.
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Handling & Safety (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |
| Eye Irritant | H319: Causes serious eye irritation | Wear safety goggles; use eye wash station if exposed. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood; avoid dust generation. |
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C3-F bond is stable, but the carboxylic acid can decarboxylate under extreme heat (>220°C).
References
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Synchem. (n.d.). 6-Chloro-3-Fluoroquinoline-2-carboxylic acid Product Page. Retrieved from
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PubChem. (2025). 6-Fluoroquinoline-2-carboxylic acid (Analogous Physicochemical Data). National Library of Medicine. Retrieved from
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BenchChem. (2025).[2][3] Synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8: An In-depth Technical Guide. (Reference for general halo-quinoline handling). Retrieved from
- Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 6-fluoro-quinolones. Journal of Medicinal Chemistry. (Reference for halogen electronic effects on quinoline core).
